L-Tyrosylglycyl-L-phenylalanyl-L-leucine
Description
Structure
2D Structure
Properties
CAS No. |
60254-81-1 |
|---|---|
Molecular Formula |
C26H34N4O6 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C26H34N4O6/c1-16(2)12-22(26(35)36)30-25(34)21(14-17-6-4-3-5-7-17)29-23(32)15-28-24(33)20(27)13-18-8-10-19(31)11-9-18/h3-11,16,20-22,31H,12-15,27H2,1-2H3,(H,28,33)(H,29,32)(H,30,34)(H,35,36)/t20-,21-,22-/m0/s1 |
InChI Key |
NJQMBFDOYQGROG-FKBYEOEOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of L Tyrosylglycyl L Phenylalanyl L Leucine
Spectroscopic Techniques for Conformation Elucidation
Spectroscopy is a cornerstone in the study of peptide conformation, providing insights into the molecule's structure in solid, solution, and gas phases.
Vibrational spectroscopy probes the vibrational modes of a molecule, which are sensitive to its conformation, hydrogen bonding, and local environment. Techniques like Raman, Infrared (IR), and Fourier-transform infrared (FTIR) spectroscopy are used to identify characteristic functional groups and secondary structures within peptides. nih.govnih.gov
The vibrational spectrum of L-Tyrosylglycyl-L-phenylalanyl-L-leucine is characterized by bands corresponding to the peptide backbone and the amino acid side chains.
Amide Bands: The amide I band (1600–1700 cm⁻¹), primarily due to C=O stretching, is particularly sensitive to the peptide's secondary structure. The amide II band (1500–1600 cm⁻¹) and amide III band (1200–1350 cm⁻¹) also provide conformational information.
Aromatic Side Chains: The tyrosine and phenylalanine residues give rise to distinct bands. Phenylalanine exhibits characteristic ring breathing modes around 1002 cm⁻¹. researchgate.net Tyrosine shows prominent bands related to its phenol (B47542) ring, for instance, a doublet around 830-850 cm⁻¹ which is indicative of the Fermi resonance between a ring-breathing vibration and an overtone of an out-of-plane ring-bending vibration. nih.gov
Aliphatic Side Chain: The leucine (B10760876) side chain contributes to bands in the C-H stretching region (2800–3000 cm⁻¹). researchgate.netarxiv.org
FTIR and Raman spectra provide complementary information. thermofisher.com For instance, in aqueous solutions, the intense IR absorption of water can obscure the amide I band, whereas this region is readily accessible by Raman spectroscopy. nih.gov
Table 1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Associated Functional Group/Residue |
|---|---|---|
| Amide I | 1600 - 1700 | C=O stretching (peptide backbone) |
| Amide II | 1500 - 1600 | N-H bending and C-N stretching |
| Amide III | 1200 - 1350 | C-N stretching and N-H bending |
| Phenylalanine Ring | ~1002 | Ring breathing mode |
| Tyrosine Ring | ~830 / ~850 | Phenol ring modes |
| C-H Stretch | 2800 - 3000 | Leucine and other side chains |
Electronic spectroscopy investigates the electronic transitions within a molecule.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this tetrapeptide is dominated by the π → π* transitions of the aromatic side chains of tyrosine and phenylalanine. nih.goviosrjournals.org Phenylalanine typically shows a weak absorption maximum around 257 nm, while tyrosine exhibits a more intense peak at approximately 275 nm, with another band around 224 nm. iosrjournals.orgresearchgate.net The absorption properties, particularly of the tyrosine chromophore, are sensitive to the local environment and can be used to study conformational changes. iosrjournals.org
Circular Dichroism (CD): CD spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. It measures the differential absorption of left and right circularly polarized light. The far-UV region (below 250 nm) is dominated by the peptide backbone and can indicate the presence of ordered structures like β-turns or random coils. acs.org The near-UV CD spectrum (250–300 nm) is sensitive to the environment of the aromatic side chains of tyrosine and phenylalanine, providing information about the tertiary structure and the relative orientation of these chromophores. nih.govepa.gov For example, changes in the 229 nm CD band can be indicative of conformational alterations involving tyrosine residues upon binding to other molecules. nih.gov
NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing various NMR parameters, a detailed picture of the average conformation and dynamics can be constructed.
For this compound, 1D and 2D NMR experiments would be conducted. Key parameters include:
Chemical Shifts (δ): The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to the local electronic environment and thus to the peptide's conformation. nih.govnih.govspectrabase.com
Coupling Constants (J): Three-bond J-coupling constants, particularly ³J(HNHα), provide information about the dihedral angle φ of the peptide backbone, which is crucial for defining secondary structure.
Nuclear Overhauser Effect (NOE): NOEs are observed between protons that are close in space (< 5 Å), regardless of whether they are close in the primary sequence. The pattern of NOEs is a primary source of distance restraints used to calculate the 3D structure. For instance, an NOE between the amide proton of one residue and the α-proton of the preceding residue (dαN(i, i+1)) is indicative of an extended conformation, while an NOE between the amide protons of adjacent residues (dNN(i, i+1)) can suggest a turn structure. acs.org
Studies on the analogous peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) have shown that it predominantly adopts a folded structure in solution, often featuring a β-bend. acs.org A similar folded conformation, potentially stabilized by hydrogen bonds, would be investigated for this compound.
To study the intrinsic conformational preferences of a peptide without the influence of a solvent, gas-phase techniques are employed. UV-UV and IR-UV double resonance spectroscopy are powerful methods for obtaining conformer-specific spectroscopic data. acs.orgsemanticscholar.org
In this technique, the peptide is introduced into the gas phase via laser desorption and cooled in a supersonic expansion, which isolates different conformers at low temperatures.
A UV "hole-burning" laser is tuned to an electronic transition of a specific conformer, depleting its ground state population.
A second, probe UV laser is scanned, and the resulting spectrum shows a dip corresponding to the absorption of the selected conformer.
By pairing an IR laser with this setup (IR-UV double resonance), a vibrational spectrum of a single, selected conformer can be recorded.
This method allows for the direct comparison of experimental vibrational spectra with those predicted by quantum chemical calculations for different theoretical structures. acs.org Studies on tyrosine and its smaller peptides, such as tyrosyl-glycine (YG) and tyrosyl-glycyl-glycine (YGG), have successfully identified multiple stable gas-phase conformers, revealing how intramolecular hydrogen bonding shapes their structures. acs.orgresearchgate.net A similar approach would be used to unravel the intrinsic conformational landscape of this compound.
Diffraction-Based Structural Characterization
Diffraction techniques provide the most precise atomic-level structural information, but they require the sample to be in a crystalline form.
X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. nih.gov The process involves growing a high-quality single crystal of the peptide, which can be a significant challenge. cardiff.ac.uk
Once a crystal is obtained, it is exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined. nih.gov The crystal structure of the analogous Leu-enkephalin has been solved, revealing different conformations, including β-bends and extended structures, depending on the crystallization conditions. acs.org
A crystal structure of this compound would provide precise data on:
Bond lengths, bond angles, and torsion angles.
The exact conformation of the peptide backbone and side chains.
Intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the crystal lattice.
This solid-state structure serves as a crucial benchmark for validating and refining the results from spectroscopic studies and computational models. ua.pt
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| L-Tyrosine |
| Glycine (B1666218) |
| L-Phenylalanine |
| L-Leucine |
| Leu-enkephalin |
| Tyrosyl-glycine |
Powder X-ray Diffraction Applications
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. In the context of this compound, PXRD provides insights into the solid-state conformation and packing of the peptide molecules. While a specific PXRD pattern for the tetrapeptide this compound is not widely available in public databases, the principles of its application can be understood by examining the PXRD data of its constituent amino acids.
The crystalline forms of L-tyrosine, glycine, L-phenylalanine, and L-leucine have been individually characterized using PXRD. researchgate.netua.pt These studies reveal the distinct diffraction patterns arising from their unique crystal lattices. For instance, the PXRD pattern of L-tyrosine exhibits characteristic peaks that are in good agreement with reference data from the International Centre for Diffraction Data (ICDD). researchgate.net Similarly, the crystal structures of glycine, L-phenylalanine, and L-leucine have been determined and their powder patterns calculated from single-crystal X-ray diffraction data. ua.pt
Hypothetical PXRD data for a crystalline form of this compound could be presented as follows for illustrative purposes:
| 2θ Angle (°) | Intensity (counts) | Relative Intensity (%) |
| 8.5 | 1500 | 75 |
| 12.3 | 800 | 40 |
| 17.8 | 2000 | 100 |
| 20.1 | 1200 | 60 |
| 22.5 | 1800 | 90 |
| 25.0 | 1000 | 50 |
| 28.9 | 600 | 30 |
This table is a hypothetical representation for illustrative purposes.
Advanced Mass Spectrometry for Sequence and Structural Integrity Analysis
Advanced mass spectrometry (MS) techniques are indispensable for confirming the primary structure (amino acid sequence) and ensuring the structural integrity of peptides like this compound. High-resolution mass spectrometry provides a highly accurate mass measurement of the intact peptide, which can be compared to its theoretical mass to confirm its elemental composition.
For this compound (C₂₆H₃₄N₄O₆), the theoretical monoisotopic mass and average mass can be calculated as follows:
| Metric | Value |
| Chemical Formula | C₂₆H₃₄N₄O₆ |
| Theoretical Monoisotopic Mass | 514.2482 g/mol |
| Theoretical Average Mass | 514.58 g/mol |
Calculated theoretical values.
Tandem mass spectrometry (MS/MS) is then employed to determine the amino acid sequence. In a typical MS/MS experiment, the protonated peptide ion ([M+H]⁺) is isolated and subjected to fragmentation. This fragmentation predominantly occurs at the peptide bonds, leading to a series of characteristic fragment ions, primarily b-ions and y-ions.
The expected fragmentation pattern for this compound would produce the following major fragment ions:
| Fragment Ion | Sequence | Theoretical m/z |
| b₁ | Tyr | 164.07 |
| b₂ | Tyr-Gly | 221.09 |
| b₃ | Tyr-Gly-Phe | 368.16 |
| y₁ | Leu | 132.10 |
| y₂ | Phe-Leu | 279.17 |
| y₃ | Gly-Phe-Leu | 336.19 |
This table presents theoretical monoisotopic m/z values for singly charged fragment ions.
By analyzing the mass spectrum for these fragment ions, the sequence Tyr-Gly-Phe-Leu can be unequivocally confirmed. Modern mass spectrometry techniques, such as those combined with liquid chromatography (LC-MS), offer high sensitivity and selectivity for the analysis of peptides in complex mixtures. nih.gov Furthermore, techniques like ion mobility-mass spectrometry can provide information about the three-dimensional shape of the peptide ion in the gas phase, offering additional insights into its conformational preferences. researchgate.net
Biochemical and Molecular Interactions of L Tyrosylglycyl L Phenylalanyl L Leucine
Enzymatic Degradation Pathways and Stability
The biological activity and therapeutic potential of peptides are often limited by their susceptibility to enzymatic degradation. The stability of L-Tyrosylglycyl-L-phenylalanyl-L-leucine is therefore a critical factor in its biological fate.
The stability of peptides in biological fluids such as blood, plasma, and serum is a key determinant of their in vivo half-life. Studies have shown that peptides are generally degraded more rapidly in serum compared to plasma or fresh blood. plos.org This is attributed to the release of proteases from cells during the coagulation process when preparing serum. plos.org The stability of a given peptide is influenced by its amino acid sequence and terminal modifications. nih.gov
For this compound, with unprotected N- and C-termini, rapid degradation in serum is expected. Peptides with N-terminal amines, in particular, have been shown to be almost completely degraded within 48 hours in cell culture experiments. nih.gov The rate of degradation can be influenced by the specific amino acids at the termini. However, without specific experimental data for this tetrapeptide, its precise half-life in serum remains to be determined. It is important to note that in vitro stability assays in serum may sometimes be misleading, as some peptides have shown greater stability in fresh blood, which is a better reflection of the in vivo environment. plos.org
The degradation of this compound in biological systems is likely mediated by a variety of peptidases, which are broadly classified as exopeptidases and endopeptidases.
Exopeptidases: These enzymes cleave peptide bonds from the ends of a peptide chain.
Aminopeptidases: These enzymes cleave the N-terminal amino acid. Leucine (B10760876) aminopeptidases (LAPs) show a preference for bulky hydrophobic residues such as leucine and phenylalanine at the N-terminus. acs.orgnih.gov Aminopeptidase A (APA) is another relevant enzyme, and a tyrosine residue has been identified as crucial for its catalytic activity. nih.govresearchgate.netnih.gov Given that this compound begins with Tyrosine, it is a potential substrate for aminopeptidases.
Carboxypeptidases: These enzymes remove the C-terminal amino acid. Carboxypeptidase A (CPA) preferentially cleaves C-terminal residues with aromatic or aliphatic side chains, such as phenylalanine and leucine. nih.govproteopedia.orgwikipedia.org Carboxypeptidase Y's activity is also influenced by the C-terminal residue, with a notable interaction with leucine. nih.gov The C-terminal Leucine of the tetrapeptide makes it a likely target for carboxypeptidases.
Endopeptidases: These enzymes cleave peptide bonds within the peptide chain. Thimet oligopeptidase (TOP), a metalloendopeptidase found in the cytosol, is known to degrade peptides of a similar size to this compound that are products of proteasomal degradation. nih.gov Neutrase is another example of an endopeptidase that preferentially targets peptide bonds adjacent to leucine and phenylalanine residues. mdpi.com
The specific degradation products of this compound will depend on the primary cleavage sites targeted by peptidases. Based on the likely enzymes involved, several degradation pathways can be postulated:
Initial cleavage by aminopeptidases: This would release Tyrosine, yielding the tripeptide Glycyl-L-phenylalanyl-L-leucine.
Initial cleavage by carboxypeptidases: This would release Leucine, resulting in the tripeptide L-Tyrosylglycyl-L-phenylalanine.
Initial cleavage by endopeptidases: Cleavage could occur at internal peptide bonds, for instance between Glycine (B1666218) and Phenylalanine, to produce two dipeptides: L-Tyrosylglycine and L-Phenylalanyl-L-leucine.
Subsequent action by these or other peptidases would further break down the resulting fragments into smaller peptides and ultimately into their constituent amino acids. The kinetics of these reactions, including the rate of disappearance of the parent tetrapeptide and the appearance of its metabolites, would require experimental determination using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.
Once this compound is broken down into its constituent amino acids, they enter their respective catabolic pathways. A comparative overview of these pathways is presented below.
Interactive Table of Amino Acid Degradation Pathways
| Amino Acid | Key Enzymes in Degradation Pathway | Primary End Products | Metabolic Fate (Glucogenic/Ketogenic) |
|---|---|---|---|
| Tyrosine | Tyrosine aminotransferase, p-hydroxyphenylpyruvate hydroxylase, homogentisate (B1232598) oxidase | Fumarate (B1241708), Acetoacetate | Both |
| Phenylalanine | Phenylalanine hydroxylase (converts to Tyrosine) | Enters Tyrosine degradation pathway | Both |
| Leucine | Branched-chain aminotransferase, Branched-chain α-keto acid dehydrogenase | Acetyl-CoA, Acetoacetate | Ketogenic |
| Glycine | Glycine cleavage system (GCS), Serine hydroxymethyltransferase | CO2, NH4+, Methylene-THF | Glucogenic |
Receptor Binding and Recognition Studies (Theoretical and in vitro Models)
The potential biological effects of this compound could be mediated through interactions with specific protein receptors. Theoretical and in vitro models can provide insights into these potential interactions.
Leucine-binding proteins (LBPs) are periplasmic proteins in bacteria that are involved in the transport of branched-chain amino acids. nih.govumich.edu Studies on LBPs from Escherichia coli have shown that they can bind not only leucine but also phenylalanine. researchgate.net The binding of these amino acids induces a significant conformational change in the protein, transitioning it from an "open" to a "closed" state. researchgate.net
Supramolecular Receptor Design for Amino Acid and Peptide Recognition
The design of synthetic supramolecular receptors capable of selectively recognizing amino acids and peptides is a significant area of research. These receptors often utilize non-covalent interactions—such as hydrogen bonding, electrostatic interactions, hydrophobic effects, and π-π stacking—to bind to their targets with high affinity and selectivity. The recognition of a peptide like this compound would involve targeting its specific structural features: the aromatic side chains of tyrosine and phenylalanine, the aliphatic side chain of leucine, and the peptide backbone.
Aromatic amino acids like phenylalanine and tyrosine are frequently targeted by receptors containing aromatic surfaces, such as cyclophanes and calixarenes, which can engage in π-π stacking and hydrophobic interactions. For instance, the tetracationic cyclophane known as the "blue-box" has been shown to form complexes with aromatic amino acids. nih.gov Similarly, cucurbiturils, a class of macrocyclic host molecules, can encapsulate aromatic residues. Cucurbit researchgate.neturil (CB researchgate.net), for example, exhibits selectivity for aromatic amino acids, driven by hydrophobic and ion-dipole interactions. nih.gov The presence of both tyrosine and phenylalanine in the tetrapeptide provides multiple sites for such interactions.
Exploration of Binding Affinity and Selectivity in Model Systems
The binding affinity and selectivity of peptides are fundamental to their biological function and are explored through various experimental and computational model systems. For this compound, its interactions would be dictated by the combined properties of its amino acid side chains. The aromatic rings of tyrosine and phenylalanine can participate in strong π-π stacking and hydrophobic interactions, which are critical for the assembly of proteins and for interactions within transmembrane domains. nih.gov Leucine's aliphatic side chain contributes significantly to hydrophobic interactions, which are a primary driving force for protein folding and binding events in aqueous environments.
Computational methods like molecular dynamics (MD) simulations and docking are invaluable for modeling peptide-protein interactions. rsc.orgnih.gov These models can predict the binding poses of a peptide to a receptor and estimate the binding free energy. rsc.orgacs.org For a peptide containing both aromatic (phenylalanine, tyrosine) and large aliphatic (leucine) residues, these simulations would model how the peptide might adapt its conformation to fit into a binding pocket, maximizing favorable interactions. doi.org
Experimental techniques provide quantitative data on binding affinity. Peptide phage display is a powerful method used to screen large libraries of peptides for high-affinity ligands to a specific protein target. embopress.org This approach has been used to map the specificity profiles for numerous peptide recognition modules, revealing preferences for certain amino acid sequences. embopress.org Isothermal titration calorimetry (ITC) can directly measure the thermodynamic parameters of binding, such as the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the interaction.
Role of Constituent Amino Acids in Cellular Signaling and Metabolism
The individual amino acids that constitute this compound—tyrosine, glycine, phenylalanine, and leucine—each play crucial roles in cellular processes. Once the peptide is hydrolyzed into its constituent amino acids, they can enter their respective metabolic and signaling pathways.
Leucine is a branched-chain amino acid (BCAA) that acts as a potent signaling molecule, most notably in the regulation of protein synthesis. It directly activates the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central kinase that controls cell growth and proliferation. efdeportes.comnih.govphysiology.org The activation of mTORC1 by leucine is a key anabolic signal, promoting muscle protein synthesis. physiology.orgnih.gov
The mTORC1 pathway integrates signals from nutrients (like amino acids), growth factors, and cellular energy status to regulate protein translation. When leucine levels are high, mTORC1 is activated and phosphorylates several downstream targets, including p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). researchgate.netnih.gov Phosphorylation of S6K1 enhances mRNA biogenesis and translation initiation, while phosphorylation of 4E-BP1 causes it to release the eukaryotic initiation factor 4E (eIF4E), allowing it to participate in the formation of the translation initiation complex. researchgate.net This cascade of events ultimately leads to an increase in the synthesis of proteins. efdeportes.com Leucine's ability to stimulate mTORC1 signaling is partly mediated by its interaction with the Rag GTPases, which are essential for translocating mTORC1 to the lysosomal surface, a key step in its activation. nih.govphysiology.org
Table 1: Key Proteins in the mTORC1 Signaling Pathway Regulated by Leucine
| Protein | Function | Effect of Leucine-induced Activation |
|---|---|---|
| mTORC1 | Serine/threonine kinase; central regulator of cell growth and protein synthesis. | Activated |
| S6K1 | Kinase that phosphorylates ribosomal protein S6 and other targets to promote translation. | Phosphorylated and activated |
| 4E-BP1 | Translational repressor that binds and inhibits eIF4E. | Phosphorylated, leading to its release from eIF4E |
| eIF4E | Eukaryotic initiation factor; binds the 5' cap of mRNA to initiate translation. | Activated upon release from 4E-BP1 |
| Rag GTPases | Mediate the translocation of mTORC1 to the lysosome for activation. | Facilitate mTORC1 activation in the presence of leucine |
Phenylalanine and tyrosine are aromatic amino acids that are metabolically linked. Phenylalanine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. Tyrosine, however, can be synthesized from phenylalanine, making it a conditionally essential amino acid. pharmaguideline.com
The conversion of phenylalanine to tyrosine is the primary route of phenylalanine catabolism and is catalyzed by the enzyme phenylalanine hydroxylase (PAH). nih.govdavidson.eduwikipedia.org This irreversible reaction requires molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH4). pharmaguideline.comnih.gov The PAH enzyme is predominantly found in the liver and is the rate-limiting step in phenylalanine catabolism. nih.govresearchgate.net
Once tyrosine is formed, it can be incorporated into proteins or enter a degradation pathway that ultimately yields fumarate and acetoacetate. davuniversity.orgresearchgate.net This makes both phenylalanine and tyrosine glucogenic and ketogenic amino acids. The degradation pathway involves several enzymatic steps, beginning with the transamination of tyrosine by tyrosine aminotransferase to form p-hydroxyphenylpyruvate. pharmaguideline.comdavuniversity.org Subsequent steps involve enzymes such as p-hydroxyphenylpyruvate hydroxylase and homogentisate 1,2-dioxygenase, leading to the final breakdown products that can enter the citric acid cycle or be used for fatty acid synthesis. davuniversity.orgresearchgate.net
Table 2: Key Enzymes in Phenylalanine and Tyrosine Metabolism
| Enzyme | Function | Substrate(s) | Product(s) |
|---|---|---|---|
| Phenylalanine hydroxylase (PAH) | Catalyzes the hydroxylation of phenylalanine to tyrosine. nih.govwikipedia.org | L-Phenylalanine, Tetrahydrobiopterin, O₂ | L-Tyrosine, Dihydrobiopterin, H₂O |
| Tyrosine aminotransferase (TAT) | Initiates the catabolism of tyrosine. researchgate.net | L-Tyrosine, α-Ketoglutarate | p-Hydroxyphenylpyruvate, L-Glutamate |
| p-Hydroxyphenylpyruvate hydroxylase | Catalyzes the conversion of p-hydroxyphenylpyruvate to homogentisate. davuniversity.org | p-Hydroxyphenylpyruvate, O₂ | Homogentisate, CO₂ |
| Homogentisate 1,2-dioxygenase | Cleaves the aromatic ring of homogentisate. | Homogentisate, O₂ | Maleylacetoacetate |
| Maleylacetoacetate isomerase | Isomerizes maleylacetoacetate to fumarylacetoacetate. | Maleylacetoacetate | Fumarylacetoacetate |
| Fumarylacetoacetase | Cleaves fumarylacetoacetate into fumarate and acetoacetate. | Fumarylacetoacetate | Fumarate, Acetoacetate |
Computational and Theoretical Investigations of L Tyrosylglycyl L Phenylalanyl L Leucine
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular dynamics (MD) simulations are a cornerstone of computational peptide science, allowing researchers to model the motion and interactions of atoms over time. By solving Newton's equations of motion for a system of atoms, MD provides a dynamic picture of peptide behavior, from local fluctuations to large-scale conformational changes.
The accuracy of MD simulations is fundamentally dependent on the quality of the underlying potential energy function, known as the force field. A force field is a set of parameters and mathematical functions that describe the energy of a system as a function of its atomic coordinates. For peptides like L-Tyrosylglycyl-L-phenylalanyl-L-leucine, the development of a robust force field involves a careful balance of accuracy, transferability, and computational efficiency. amazonaws.com
The process begins with parameterization, where force field terms (e.g., bond lengths, angles, dihedral angles, van der Waals forces, and electrostatic charges) are derived from high-level quantum mechanical calculations and validated against experimental data. nih.govnih.gov Different force fields, such as AMBER, CHARMM, OPLS, and GROMOS, may yield varying results for peptide conformational ensembles, making careful selection and validation crucial. acs.orgacs.org For instance, validation for a tetrapeptide system would involve comparing simulated properties, like the energy gap between extended and globular conformations, against quantum mechanics calculations, which showed a close match of 3.14 kcal/mol (POSSIM force field) to 3.09 kcal/mol (quantum mechanical) for an alanine (B10760859) tetrapeptide. nih.govnih.gov Furthermore, comparisons with experimental Nuclear Magnetic Resonance (NMR) observables are vital for assessing force field accuracy in reproducing local structural properties. acs.org
Table 1: Comparison of Common Peptide Force Fields and Validation Metrics
| Force Field Family | Key Features | Typical Validation Data | Strengths & Limitations |
|---|---|---|---|
| AMBER | Widely used, well-parameterized for standard amino acids. | NMR observables, thermodynamic data, QM calculations. | Strong for canonical structures; may require specific water models for disordered peptides. |
| CHARMM | Highly versatile, includes CMAP corrections for backbone dihedrals. | X-ray crystallography data, NMR, vibrational spectroscopy. | Excellent for protein folding; CMAP terms increase complexity. |
| OPLS | Optimized for liquid simulations, providing good descriptions of condensed-phase properties. | Heats of vaporization, liquid densities, QM torsional scans. | Strong performance for solvent interactions; parameterization for new molecules can be extensive. |
| GROMOS | Developed for efficiency in large-scale simulations, often used with united-atom models. | Free energies of hydration, partitioning data. | Computationally efficient; united-atom representation sacrifices some detail. |
| POSSIM | A polarizable force field designed to explicitly account for electronic polarization. | QM binding energies, conformational energy gaps. | More physically accurate electrostatics; computationally more expensive than fixed-charge models. nih.govnih.gov |
The surrounding solvent, typically water, is not a passive medium but an active participant that profoundly influences a peptide's structure, dynamics, and function. researchgate.net MD simulations explicitly model solvent molecules to capture the complex interplay of hydrogen bonding, hydrophobic effects, and electrostatic screening. The hydration shell—the layer of water molecules immediately surrounding the peptide—exhibits dynamics that are distinct from bulk water.
Studies on model peptides show that the hydrophilic backbone can dominate the effect on the dynamics of solvating water, slowing the mobility of nearby water molecules significantly. nih.gov The presence of co-solvents can further modulate this behavior. For example, kosmotropes like glycerol (B35011) tend to stabilize compact peptide structures by increasing water density at the peptide surface, whereas chaotropes like dimethyl sulfoxide (B87167) (DMSO) can act as denaturants by displacing water from the hydration shell. escholarship.orgrsc.org Understanding these interactions is critical for predicting the conformational preferences of this compound in different biochemical environments.
The biological activity of many peptides stems from their ability to bind to larger protein targets. Modeling the interaction of this compound with a receptor protein is a complex computational challenge. nih.gov The process generally involves a multi-stage approach: nih.govresearchgate.net
Binding Site Prediction: Identifying potential binding pockets on the protein surface.
Peptide Docking: Sampling a vast number of possible conformations and orientations of the peptide within the predicted binding site. This can be performed with varying levels of peptide flexibility.
Refinement and Scoring: Fine-tuning the geometry of the protein-peptide complex using all-atom MD simulations and calculating the binding free energy to rank the most probable binding modes.
Advanced techniques and software protocols, such as HADDOCK and FlexPepDock, are continuously being developed to improve the accuracy of these predictions. nyu.edu The integration of artificial intelligence and enhanced molecular dynamics simulations is also advancing the field, enabling more effective rational design of therapeutic peptides. nih.gov
Quantum Chemistry Calculations for Energetics and Electronic Structure
While classical MD simulations excel at sampling conformational space, they rely on pre-parameterized force fields and cannot describe electronic phenomena like bond breaking or charge transfer. Quantum chemistry calculations, based on the principles of quantum mechanics, provide a more fundamental description of a molecule's electronic structure and energetics.
For molecules the size of small peptides, Density Functional Theory (DFT) has become the method of choice. core.ac.uk DFT offers a favorable compromise between computational cost and accuracy, making it feasible to study systems containing dozens to hundreds of atoms. youtube.com In DFT, the energy of the system is calculated from the electron density, which is a simpler quantity to handle than the many-electron wavefunction. youtube.com
Applications of DFT to peptides like this compound include:
Geometry Optimization: Determining the lowest-energy three-dimensional structure of the peptide.
Vibrational Analysis: Calculating vibrational frequencies to aid in the interpretation of experimental infrared (IR) and Raman spectra. mdpi.com
Electronic Property Calculation: Determining properties such as molecular orbital energies, charge distributions, and reactivity descriptors.
The choice of the functional (e.g., B3LYP) and basis set (e.g., cc-pVQZ) is critical for obtaining reliable results. mdpi.comnih.gov DFT calculations provide the foundational data used to parameterize the classical force fields discussed previously. core.ac.uk
Any flexible molecule, including this compound, can exist in a multitude of different shapes or conformations. The conformational energy landscape is a multi-dimensional surface that maps each possible conformation to its corresponding potential energy. nih.govcam.ac.uk The minima on this landscape represent stable or metastable conformational states, while the pathways between them dictate the dynamics of conformational transitions. researchgate.net
Quantum chemistry calculations are essential for accurately mapping this landscape. By performing high-accuracy DFT calculations on various conformers (e.g., different turn types, extended structures), one can determine their relative stabilities (isomer stability) and the energy barriers separating them. frontiersin.org This information is crucial for understanding which structures are most likely to be populated at equilibrium and the timescales on which the peptide can interconvert between them. The energy landscape of a peptide is not static but can be reshaped by its environment, such as binding to a protein partner, which can stabilize a single conformation that might be sparsely populated when the peptide is free in solution. researchgate.net
Table 2: Illustrative DFT-Calculated Relative Energies for a Tetrapeptide
| Conformation | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Global Minimum (β-turn Type II') | A compact, turn-like structure stabilized by an internal hydrogen bond. | 0.00 | 75.8 |
| Extended Conformation | A linear, stretched-out structure with maximal separation of termini. | 1.05 | 13.0 |
| Local Minimum 1 (β-turn Type I) | An alternative compact turn structure. | 1.50 | 6.5 |
| Local Minimum 2 (Twisted) | A non-canonical, twisted structure. | 2.50 | 1.5 |
| Other | All other higher-energy conformations. | > 3.00 | < 3.2 |
Note: This table is illustrative, based on typical energy differences found in small peptides, and does not represent specific experimental data for this compound.
Theoretical Approaches to Peptide Folding and Self-Assembly
While specific computational studies focusing exclusively on the folding and self-assembly of this compound are not extensively detailed in publicly available research, the theoretical investigation of such peptides is grounded in well-established computational methodologies. These approaches provide molecular-level insights into the conformational dynamics, intermolecular interactions, and aggregation propensities of peptides. The strategies employed range from quantum chemical calculations on smaller fragments to all-atom molecular dynamics simulations of larger systems.
Theoretical and computational chemistry offers powerful tools to predict how peptides like this compound fold into specific three-dimensional shapes and how they interact with each other to form larger assemblies. The primary drivers for the self-assembly of peptides containing both aromatic and aliphatic residues are noncovalent interactions, including hydrogen bonds, π-π stacking between aromatic rings (from Tyrosine and Phenylalanine), and hydrophobic interactions (from Leucine). rsc.org
Molecular Dynamics (MD) Simulations
A principal method for studying peptide behavior is molecular dynamics (MD) simulation. nih.gov This technique computationally models the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular events. For a tetrapeptide like this compound, MD simulations can predict stable conformations, folding pathways, and the initial stages of self-assembly.
Simulations on related dipeptides, such as Phenylalanine-Leucine (Phe-Leu), provide a framework for understanding the interactions at play. nih.govresearchgate.net These studies typically use all-atom force fields (like AMBER or GROMACS) and explicit solvent models to accurately represent the peptide and its aqueous environment. eie.grnih.gov By analyzing simulation trajectories, researchers can calculate various structural and energetic parameters.
For instance, a study on the self-assembly of Phe-Leu and its retro-sequence Leu-Phe utilized MD simulations to understand their differing propensities for aggregation. nih.gov The simulations, run at a constant temperature of 300K, revealed that the order of the amino acids significantly impacts self-assembly behavior, with Leu-Phe showing a milder tendency to aggregate compared to its cyclic counterpart, and Phe-Leu showing a very weak propensity for self-assembly. nih.govresearchgate.net
Below is a representative table of parameters that would be typical for an MD simulation study of a short peptide in an aqueous solution, based on methodologies used for similar compounds. nih.goveie.gr
| Simulation Parameter | Value / Description |
| Software Package | GROMACS / AMBER |
| Force Field | AMBER99SB-ILDN / OPLS-AA |
| Solvent Model | SPC/E or TIP3P (explicit water) |
| System Temperature | 300 K (maintained by a thermostat) |
| System Pressure | 1 atm (maintained by a barostat) |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) |
| Non-bonded Cutoff | ~1.0 nm |
| Long-range Electrostatics | Particle-Mesh Ewald (PME) |
Quantum Chemical Calculations
For a more detailed understanding of the intrinsic conformational preferences and energetics of a peptide, researchers employ quantum chemical (QC) methods. These calculations can determine the relative energies of different folded structures (conformers) with high accuracy. researchgate.net QC methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) can be used to study dipeptide or tripeptide fragments of the target molecule to understand the fundamental interactions, such as hydrogen bonding and π-stacking, that govern its structure. researchgate.net
Peptide Structure Prediction and Docking
Other theoretical approaches involve the use of specialized software to predict the three-dimensional structure of peptides. Tools like PEP-FOLD can generate plausible 3D models of peptides based on their amino acid sequence. nih.gov Following structure prediction, molecular docking simulations can be performed to understand how the peptide might interact with itself or with other molecules, such as biological receptors. nih.gov Software like Rosetta is used for these types of simulations, providing insights into the specific amino acid residues that mediate the binding interactions. nih.gov
The combination of these theoretical approaches provides a multi-faceted strategy for investigating the folding and self-assembly of this compound. By modeling its behavior from the quantum level to the dynamics of multi-molecule systems, these computational studies can guide experimental work and help elucidate the relationship between the peptide's sequence, structure, and function. nih.gov
Analytical Methodologies for Detection and Quantification of L Tyrosylglycyl L Phenylalanyl L Leucine in Research Settings
Chromatographic Separation Techniques
Chromatography is a fundamental technique for isolating L-Tyrosylglycyl-L-phenylalanyl-L-leucine from complex mixtures. The choice of method depends on the sample matrix and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of peptides. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity. For this compound, the presence of the hydrophobic residues Phenylalanine and Leucine (B10760876), along with the aromatic Tyrosine, makes it well-suited for this technique.
Commonly used stationary phases for the separation of such peptides include silica-based materials bonded with alkyl chains, such as C18 or C8. The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with an acid like trifluoroacetic acid to improve peak shape) and an organic modifier, such as acetonitrile. The gradient involves a gradual increase in the concentration of the organic solvent, which allows for the elution of compounds with increasing hydrophobicity.
Table 1: Representative HPLC Parameters for Tetrapeptide Analysis
| Parameter | Value |
|---|---|
| Stationary Phase | C18 (5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
| Detection | UV at 280 nm |
This table presents typical starting conditions for the HPLC analysis of a tetrapeptide like this compound; optimization is often necessary for specific applications.
Gas Chromatography (GC) is a high-resolution separation technique, but it is generally not suitable for the direct analysis of peptides due to their low volatility and thermal instability. americanpeptidesociety.org To make this compound amenable to GC analysis, a derivatization step is necessary to convert the polar functional groups (amine, carboxylic acid, and hydroxyl groups) into more volatile and thermally stable derivatives. phenomenex.bloglibretexts.org
A common derivatization method is silylation, where active hydrogens in the peptide are replaced with a trimethylsilyl (B98337) (TMS) group. phenomenex.blog This process significantly reduces the polarity and increases the volatility of the molecule, allowing it to be vaporized and separated on a GC column. The derivatized peptide can then be detected using a flame ionization detector (FID) or a mass spectrometer (MS).
Ion-exchange chromatography (IEC) separates molecules based on their net charge. libretexts.org This technique can be applied to the purification and analysis of this compound, whose net charge is dependent on the pH of the mobile phase. The peptide contains a free N-terminal amino group and a free C-terminal carboxyl group, as well as the phenolic hydroxyl group of the Tyrosine residue.
At a low pH (below the pKa of the carboxyl group), the peptide will have a net positive charge and can be separated using a cation-exchange column. nih.govphenomenex.com Conversely, at a high pH (above the pKa of the amino group), it will have a net negative charge and can be analyzed using an anion-exchange column. Elution is typically achieved by changing the pH or increasing the ionic strength of the mobile phase. phenomenex.com The separation of peptides with the same net charge can also be influenced by their specific orientation towards the stationary phase. acs.org
Spectrometric Detection Approaches
Following chromatographic separation, sensitive and specific detection methods are required for the quantification of this compound.
UV absorption detection is a common and straightforward method for detecting peptides containing aromatic amino acids. This compound contains two such residues: Tyrosine and Phenylalanine. These amino acids have characteristic UV absorption spectra due to their aromatic rings. nih.govnih.gov
The phenolic side chain of Tyrosine and the phenyl group of Phenylalanine absorb UV light in the range of 250-290 nm. nih.gov Detection is often performed at or near the absorbance maximum of Tyrosine (around 275-280 nm) to achieve good sensitivity and selectivity, especially in complex biological samples where interference from other components might be present at lower wavelengths. researchgate.net
Table 2: UV Absorption Properties of Aromatic Amino Acids
| Amino Acid | Absorption Maximum (λmax) |
|---|---|
| Phenylalanine | ~257 nm |
| Tyrosine | ~275 nm |
These values are approximate and can be influenced by the peptide's local environment and the pH of the solvent.
Fluorescence detection offers higher sensitivity and selectivity compared to UV absorption for certain compounds. This compound can be detected by fluorescence due to the intrinsic fluorescence of its Tyrosine and Phenylalanine residues. researchgate.netnih.gov Tyrosine, in particular, exhibits significant native fluorescence. researchgate.net
For even greater sensitivity, derivatization with a fluorescent tag can be employed. nih.gov Reagents such as fluorescamine (B152294) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine of the N-terminus of the peptide to form a highly fluorescent derivative. creative-proteomics.com This pre-column derivatization allows for the detection of the peptide at very low concentrations.
Table 3: Fluorescence Properties for Peptide Detection
| Method | Excitation Wavelength (λex) | Emission Wavelength (λem) |
|---|---|---|
| Native Fluorescence (Tyrosine) | ~275 nm | ~303 nm |
| Native Fluorescence (Phenylalanine) | ~260 nm | ~280 nm |
| Fluorescamine Derivatization | ~390 nm | ~475 nm |
| FMOC-Cl Derivatization | ~265 nm | ~310 nm |
These wavelengths are typical and may vary depending on the specific instrumentation and solvent conditions. creative-proteomics.comresearchgate.netatlantis-press.com
Mass Spectrometry (MS and MS/MS) for Identification and Quantification
Mass spectrometry (MS) stands as a cornerstone analytical technique for the identification and quantification of peptides like this compound. Its high sensitivity and specificity allow for precise determination of the peptide's molecular weight and sequence.
In a typical MS analysis, the peptide is first ionized, commonly using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is particularly well-suited for analyzing peptides from liquid solutions, producing multiply charged ions, while MALDI is often used for analyzing samples from a solid phase. The ionized molecules are then introduced into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). For this compound, the theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) can be calculated, providing a key identifier in the mass spectrum.
Tandem mass spectrometry (MS/MS) provides an even deeper level of structural information. In an MS/MS experiment, the precursor ion corresponding to the protonated peptide is selectively isolated and then fragmented by collision-induced dissociation (CID) or other fragmentation methods. This process breaks the peptide bonds at predictable locations, generating a series of product ions. The resulting fragmentation pattern is unique to the peptide's amino acid sequence and can be used for definitive identification.
The major types of fragment ions observed for peptides are b-ions and y-ions, which result from cleavage of the amide bonds along the peptide backbone. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. By analyzing the mass differences between the peaks in the MS/MS spectrum, the amino acid sequence can be deduced.
Interactive Data Table: Theoretical Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₈H₃₇N₅O₆ |
| Monoisotopic Mass | 499.2744 g/mol |
| Precursor Ion ([M+H]⁺) | 500.2817 m/z |
| Precursor Ion ([M+Na]⁺) | 522.2636 m/z |
| Precursor Ion ([M-H]⁻) | 498.2671 m/z |
Interactive Data Table: Predicted MS/MS Fragmentation Ions for this compound ([M+H]⁺)
| Ion Type | Sequence | Predicted m/z |
| b₁ | Tyr | 164.0706 |
| b₂ | Tyr-Gly | 221.0921 |
| b₃ | Tyr-Gly-Phe | 368.1557 |
| y₁ | Leu | 132.1023 |
| y₂ | Phe-Leu | 279.1659 |
| y₃ | Gly-Phe-Leu | 336.1874 |
For quantitative analysis, techniques such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are employed. These methods offer high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions that are unique to the target peptide. This allows for the accurate quantification of this compound even in complex biological matrices.
Electrochemical and Biosensor Development for Peptide Analysis
The development of electrochemical sensors and biosensors offers a promising avenue for the rapid and sensitive detection of peptides like this compound. These devices translate the molecular recognition of the peptide into a measurable electrical signal.
Electrochemical detection can be achieved by directly oxidizing or reducing the peptide at an electrode surface. The presence of the electroactive amino acid Tyrosine in the sequence of this compound makes it a suitable candidate for direct electrochemical detection. The phenolic hydroxyl group of Tyrosine can be oxidized at a specific potential, generating a current that is proportional to the peptide's concentration. Modified electrodes, using materials such as carbon nanotubes, graphene, or metallic nanoparticles, can be employed to enhance the electrochemical signal and lower the detection limit.
Biosensors for peptide analysis typically incorporate a biological recognition element to achieve high selectivity. This can be an enzyme, an antibody, or a nucleic acid aptamer that specifically binds to the target peptide.
One potential biosensor design could involve the use of an enzyme such as tyrosinase. This enzyme catalyzes the oxidation of the tyrosine residue in the peptide. The enzymatic product can then be electrochemically detected, providing an amplified signal. The sensor's response would be directly related to the concentration of the this compound peptide.
Another approach is the development of aptamer-based biosensors. Aptamers are short, single-stranded DNA or RNA molecules that can be selected to bind with high affinity and specificity to a target molecule, in this case, the tetrapeptide. The aptamer would be immobilized on an electrode surface. Upon binding of this compound, a conformational change in the aptamer could alter the electrochemical properties of the electrode surface, leading to a detectable change in current, potential, or impedance.
Interactive Data Table: Potential Electrochemical and Biosensor Strategies for this compound Detection
| Sensor Type | Principle of Detection | Potential Advantages |
| Direct Electrochemical Sensor | Oxidation of the Tyrosine residue at a modified electrode. | Simplicity, real-time detection. |
| Enzymatic Biosensor | Tyrosinase-catalyzed oxidation of the Tyrosine residue, followed by electrochemical detection of the product. | Signal amplification, improved sensitivity. |
| Aptamer-based Biosensor | Binding of the peptide to a specific aptamer immobilized on an electrode, causing a change in the electrochemical signal. | High selectivity and affinity, potential for reagentless detection. |
The development of these analytical methodologies is crucial for advancing research involving this compound, enabling its precise detection and quantification in various scientific investigations.
Emerging Research Directions and Methodological Advances for L Tyrosylglycyl L Phenylalanyl L Leucine
Development of Novel Peptide Analogues for Mechanistic Studies
To elucidate the structure-function relationship of L-Tyrosylglycyl-L-phenylalanyl-L-leucine, researchers are increasingly focused on the synthesis and evaluation of novel peptide analogues. This approach involves the systematic replacement of one or more amino acids in the original sequence to probe the role of each residue in the peptide's biological activity. For instance, research into the closely related opioid pentapeptide, leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu), has demonstrated the value of this strategy. ias.ac.in The importance of the Tyrosine at position 1 (Tyr¹) is well-recognized, as its replacement often leads to a loss of biological activity. ias.ac.in
By creating a library of analogues with substitutions at various positions, scientists can map the critical domains of the peptide responsible for receptor binding, signal transduction, and metabolic stability. These studies are crucial for understanding the precise molecular interactions that govern the peptide's function.
Table 1: Examples of Analogue Development Strategies for Mechanistic Studies
| Modification Strategy | Purpose | Example Amino Acid Substitution | Expected Outcome |
| Alanine (B10760859) Scanning | To identify key residues for biological activity. | Replace Phenylalanine with Alanine. | Determine the contribution of the Phenylalanine side chain to receptor binding. |
| D-Amino Acid Substitution | To increase stability against enzymatic degradation. | Replace L-Leucine with D-Leucine. | Enhance peptide half-life in biological systems. |
| Side Chain Modification | To alter hydrophobicity or charge. | Modify the hydroxyl group of Tyrosine. | Investigate the role of hydrogen bonding in peptide-receptor interaction. |
| Cyclization | To constrain the peptide's conformation. | Form a cyclic version of the tetrapeptide. | Improve receptor selectivity and stability. |
These synthetic analogues serve as powerful tools for dissecting the molecular pharmacology of this compound, providing insights that are unattainable from studying the native peptide alone.
Integration of Multi-Omics Data in Peptide Research
The advent of high-throughput "omics" technologies has revolutionized peptide research. A multi-omics approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, allows for a holistic view of the cellular and systemic responses to peptides like this compound. For example, studies on leucine (B10760876), a component of this tetrapeptide, have utilized multi-omics to reveal its role in regulating lipid metabolism. nih.gov
By exposing a biological system to the peptide and subsequently analyzing the changes across different molecular layers, researchers can construct detailed networks of interaction. Transcriptomics can reveal which genes are up- or down-regulated, proteomics can identify changes in protein expression and post-translational modifications, while metabolomics and lipidomics can uncover shifts in metabolic pathways. nih.gov This integrated analysis helps in identifying novel targets and understanding the broader physiological impact of the peptide.
Table 2: Application of Multi-Omics Technologies in Peptide Research
| Omics Field | Analytical Focus | Potential Insights for this compound |
| Transcriptomics | mRNA expression profiling. | Identification of genes and signaling pathways modulated by the peptide. |
| Proteomics | Global protein expression and modification analysis. | Elucidation of protein-protein interaction networks affected by the peptide. |
| Metabolomics | Profiling of small molecule metabolites. | Understanding the peptide's impact on cellular metabolism and bioenergetics. |
| Lipidomics | Comprehensive analysis of lipids. | Revealing effects on lipid signaling and membrane composition. nih.gov |
Advancements in in vitro Model Systems for Peptide Interaction Studies
The limitations of traditional two-dimensional (2D) cell cultures in mimicking complex in vivo conditions have spurred the development of more sophisticated in vitro models. researchgate.net For studying the interactions of this compound, advanced systems such as three-dimensional (3D) cell cultures, organoids, and organ-on-a-chip platforms are becoming indispensable. rouken.bio
These models better replicate the intricate cell-cell and cell-extracellular matrix interactions found in living tissues. researchgate.netrouken.bio Spheroids and organoids can provide a more accurate representation of a tissue's architecture, allowing for more relevant studies on peptide penetration, efficacy, and mechanism of action. rouken.bio Organ-on-a-chip systems, which are microfluidic devices containing living cells in micro-channels, can even mimic the function of entire organs, offering a powerful platform for predicting human responses to peptides. rouken.bio
Table 3: Comparison of in vitro Model Systems
| Model System | Key Features | Advantages for Peptide Studies | Limitations |
| 2D Cell Culture | Cells grown in a monolayer on a flat surface. | High-throughput screening, cost-effective. | Lacks physiological relevance, poor predictive power. researchgate.net |
| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates. | Better mimicry of tissue architecture and cell interactions. rouken.bio | Can be complex to maintain, potential for heterogeneity. |
| Organ-on-a-Chip | Microfluidic culture devices mimicking organ function. | Dynamic culture conditions, potential to model multi-organ interactions. rouken.bio | Technologically complex, lower throughput. |
Innovations in Computational Design and Prediction for Peptide Function
Computational biology and bioinformatics are playing an increasingly critical role in peptide research. In silico methods are now widely used for the rational design of novel peptides and for predicting their functional properties. nih.gov For a peptide like this compound, computational approaches can be used to model its 3D structure, predict its binding affinity to various receptors, and simulate its interactions at a molecular level. nih.gov
Structure-based design algorithms can be employed to create new peptide analogues with enhanced stability, selectivity, or affinity. nih.gov Molecular docking simulations can predict how the peptide or its analogues might interact with a target protein, providing insights that can guide experimental work. nih.gov These computational tools accelerate the discovery and optimization process, reducing the time and cost associated with traditional trial-and-error approaches. mdpi.com
Table 4: Computational Tools in Peptide Design and Function Prediction
| Computational Method | Application | Relevance to this compound |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. | Predicting the conformational flexibility and stability of the peptide in solution. mdpi.com |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. | Identifying potential protein targets and modeling peptide-receptor binding modes. nih.gov |
| Quantum Mechanics (QM) | Calculates electronic structure and properties. | Refining the understanding of binding energies and reaction mechanisms at an atomic level. |
| Machine Learning (ML) | Develops algorithms that learn from data to make predictions. | Predicting biological activity and properties of novel peptide sequences based on existing data. |
Q & A
Q. What are the established methods for synthesizing L-Tyrosylglycyl-L-phenylalanyl-L-leucine, and how can purity be validated?
Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. Critical steps include coupling amino acids (e.g., tyrosine, glycine, phenylalanine, leucine) with activating reagents like HBTU or HATU. Post-synthesis, reverse-phase HPLC is used to purify the peptide, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation . Purity validation requires analytical HPLC with UV detection (≥95% purity) and amino acid analysis to verify sequence integrity.
Q. How can the tertiary structure of this compound be characterized in solution?
Circular dichroism (CD) spectroscopy is employed to analyze secondary and tertiary structures in aqueous solutions, identifying α-helix or β-sheet motifs. For higher resolution, X-ray crystallography is preferred, though it requires high-quality crystals grown via vapor diffusion. Dynamic light scattering (DLS) can assess aggregation states, which may interfere with structural studies .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this tripeptide?
Common assays include:
- Enzyme inhibition studies : Fluorescence-based kinetic assays to test interactions with proteases or kinases.
- Cell viability assays : MTT or resazurin assays in relevant cell lines (e.g., cancer or neuronal cells).
- Binding affinity measurements : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins. Controls should include scrambled-sequence peptides to rule out nonspecific effects .
Advanced Research Questions
Q. How can discrepancies between computational modeling and experimental structural data be resolved?
Molecular dynamics (MD) simulations often predict conformations that diverge from crystallographic or NMR data. To reconcile these, iterative refinement using tools like Coot or Phenix is recommended. Cross-validate with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to identify flexible regions that may explain modeling inaccuracies .
Q. What strategies mitigate aggregation-induced artifacts in bioactivity studies of hydrophobic peptides like this compound?
Aggregation can be minimized by:
Q. How should conflicting results in dose-response studies be analyzed?
Contradictory dose-response curves may arise from assay variability, nonspecific binding, or cell-line heterogeneity. Apply statistical rigor:
- Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀.
- Perform outlier analysis (Grubbs’ test) and repeat experiments with independent peptide batches.
- Cross-reference with transcriptomic or proteomic datasets to identify confounding pathways .
Methodological Guidance
What criteria define a robust research question for studying this peptide’s mechanism of action?
Align with the FINER framework:
- Feasible : Ensure access to synthetic peptide batches and relevant assays.
- Novel : Address gaps, such as unexplored post-translational modification sites.
- Ethical : Use in vivo models only after rigorous in vitro validation.
- Relevant : Link to broader biological contexts (e.g., neurodegenerative disease pathways) .
Q. How can researchers optimize crystallographic refinement for peptides with flexible side chains?
Use real-space refinement tools (e.g., Phenix) to adjust torsion angles and B-factors. Validate with omit maps to confirm side-chain placements. For ambiguous regions, integrate cryo-EM data at medium resolution (3–4 Å) to resolve flexibility .
Data Interpretation and Reporting
Q. What statistical methods are appropriate for analyzing peptide stability under varying pH conditions?
Apply multivariate ANOVA to assess stability across pH gradients (e.g., pH 4–9). Use Kaplan-Meier survival curves for degradation kinetics and Cox proportional hazards models to identify pH-dependent degradation hotspots .
Q. How should researchers contextualize negative results in bioactivity studies?
Negative data must be reported with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
